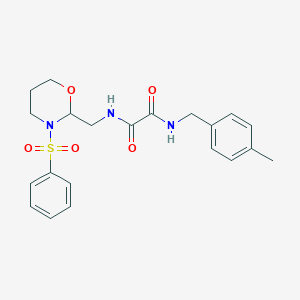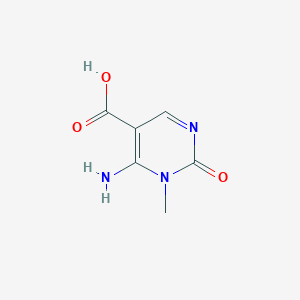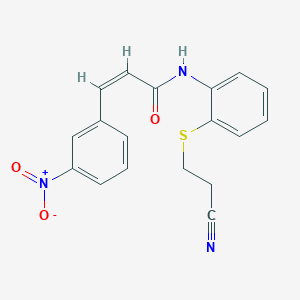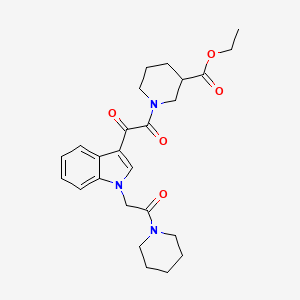
(1-Methylcyclohexyl)methanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanethiol is a sulfur-containing compound that is used as a raw material for various products in the food industry . It is also considered a potential new feedstock in C1 chemistry .
Synthesis Analysis
Methanethiol can be synthesized from cheap and abundant feedstock. The direct synthesis of methanethiol from simple chemicals such as carbon monoxide and hydrogen sulfide was attempted 30 years ago . A class of alkali-promoted molybdenum sulfide (K/MoS2) catalysts was developed for this purpose .
Molecular Structure Analysis
B3LYP/cc-pV (D/T/Q)Z and CCSD/cc-pVDZ levels of theory predict three minima for both dimers and trimers of methanethiol . The interaction energy between the molecules decreases with an increase in the size of the basis set for both the dimer and trimer .
Chemical Reactions Analysis
Methanethiol can be converted into olefins, which are widely used for making plastics . This conversion requires the formation of carbon-carbon bonds .
Physical And Chemical Properties Analysis
The physical and chemical properties of methanethiol are influenced by its molecular structure and the interactions between its molecules . For example, the dipole moment of methanethiol dimer gets reduced at the B3LYP/cc-pVDZ level of theory relative to all minima configurations .
Applications De Recherche Scientifique
- Methanethiol (CH₃SH) is an important intermediate in the sulfur cycle. It co-occurs with methane in various environments. Recent research has revealed that the verrucomicrobial methanotroph Methylacidiphilum fumariolicum SolV consumes methanethiol and produces hydrogen sulfide (H₂S) , which is concurrently oxidized. This consumption of methanethiol is essential because it inhibits methane oxidation. The presence of a putative methanethiol oxidase gene in various methanotrophs suggests that methanethiol degradation is a widespread detoxification mechanism in these organisms .
- Physiologically, methanethiol is rapidly degraded through the activity of methanethiol oxidase (MTO) , which involves the selenium-binding protein 1 (SELENBP1 ). SELENBP1 acts as a tumor suppressor, but it is often downregulated in tumor tissues, potentially impacting clinical outcomes .
- Methanethiol plays a role in prebiotic chemistry. Its presence allows for the synthesis of the sulfur-bearing amino acid methionine in experiments similar to the famous Urey-Miller experiment . This experiment explored the origin of life by simulating early Earth conditions .
Biogeochemistry and Microbial Metabolism
Antioxidant and Health Implications
Prebiotic Chemistry and Amino Acid Synthesis
Mécanisme D'action
Target of Action
(1-Methylcyclohexyl)methanethiol is a complex organic compound that primarily targets the sulfur metabolism in various organisms . The primary target of this compound is the enzyme methanethiol oxidase (MTO), which is responsible for the degradation of methanethiol . MTO is an activity of selenium-binding protein 1 (SELENBP1), which is considered a tumor suppressor and is often downregulated in tumor tissues .
Mode of Action
The compound interacts with its targets by participating in various biochemical reactions. Methanethiol, a related compound, is known to participate in both substitution and elimination reactions
Biochemical Pathways
(1-Methylcyclohexyl)methanethiol is involved in the sulfur metabolism pathway . Dysregulation of sulfur metabolism can result in elevated levels of volatile sulfur compounds (VSCs) in body fluids, breath, and/or excretions of cancer patients . Methanethiol is the predominant cancer-associated VSC and has been proposed as a promising biomarker for non-invasive cancer diagnosis .
Pharmacokinetics
Methanethiol is rapidly degraded in the body, primarily through the action of MTO . The bioavailability of (1-Methylcyclohexyl)methanethiol would be influenced by factors such as its rate of absorption, distribution, metabolism, and excretion, which are yet to be determined.
Result of Action
It is known that dysregulation of sulfur metabolism, potentially influenced by this compound, is associated with various types of cancer . Elevated levels of methanethiol, a related compound, have been linked to poor clinical outcomes in cancer patients .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (1-Methylcyclohexyl)methanethiol. For instance, the presence of other sulfur compounds, pH, temperature, and the presence of specific enzymes can all affect the compound’s reactivity and stability
Orientations Futures
Propriétés
IUPAC Name |
(1-methylcyclohexyl)methanethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16S/c1-8(7-9)5-3-2-4-6-8/h9H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIDFKWNJKPGDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)CS |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethylbenzenesulfonamide](/img/structure/B2827289.png)



![6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2827293.png)
![2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2827295.png)




![N-(4-chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine](/img/structure/B2827303.png)
![(1R,4R)-2-[(3-chlorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane](/img/no-structure.png)

![2-Cyclopropyl-4-[[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2827309.png)